N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3-methylbenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3-methylbenzamide” is a chemical compound . The compound is a type of chemical entity and a subclass of a chemical compound . Its molecular formula is C₂₃H₂₇F₃N₂O₄S . The compound has a mass of 484.164±0 dalton .
Molecular Structure Analysis
The compound’s canonical SMILES representation isCCN1C2=C (C=C (C=C2)N (CC (F) (F)F)S (=O) (=O)C3=CC (=C (C=C3)C)C)OCC (C1=O) (C)C
. This representation provides a text notation for the compound’s molecular structure, which can be used to generate a 2D or 3D model of the molecule. Physical And Chemical Properties Analysis
The compound has a molecular formula of C₂₃H₂₇F₃N₂O₄S . Its mass is 484.164±0 dalton . The compound’s InChI representation isInChI=1S/C23H27F3N2O4S/c1-6-27-19-10-8-17 (12-20 (19)32-14-22 (4,5)21 (27)29)28 (13-23 (24,25)26)33 (30,31)18-9-7-15 (2)16 (3)11-18/h7-12H,6,13-14H2,1-5H3
. This provides a unique text string representing the compound’s molecular structure.
Scientific Research Applications
Chemical Synthesis and Structural Analysis
The intricate structure of N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3-methylbenzamide invites significant interest in the realm of chemical synthesis and structural elucidation. A study demonstrated the synthesis and spectroscopic analysis of novel benzimidazole-tethered oxazepine heterocyclic hybrids, showcasing the potential of such compounds in the development of new chemical entities with varied biological activities (Almansour et al., 2016). Additionally, the synthesis, crystal structure, and photophysical properties of dimethyl 7-oxa-2a1-azabenzo[b]cyclopenta[pq]pleiadene-1,2-dicarboxylate, a compound with a similarly complex structure, were explored, emphasizing the importance of such studies in understanding the chemical and physical properties of novel heterocyclic compounds (Petrovskii et al., 2017).
Pharmacological Potential
The pharmacological implications of compounds with complex structures similar to N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3-methylbenzamide are vast. For instance, the design, synthesis, and QSAR studies of 2-amino benzo[d]thiazolyl substituted pyrazol-5-ones as a novel class of promising antibacterial agents highlight the potential of such compounds in therapeutic applications (Palkar et al., 2017). Similarly, the synthesis of dibenzo[b,e][1,4]diazepine derivatives, which have diverse biological activities, including anti-inflammatory and antitumoral effects, further underscores the importance of structural complexity in drug discovery (El-Shaieb et al., 2011).
Future Directions
properties
IUPAC Name |
N-(5-ethyl-3,3-dimethyl-4-oxo-2H-1,5-benzoxazepin-7-yl)-3-methylbenzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O3/c1-5-23-17-12-16(22-19(24)15-8-6-7-14(2)11-15)9-10-18(17)26-13-21(3,4)20(23)25/h6-12H,5,13H2,1-4H3,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LLTCEKORJHDAPZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C=CC(=C2)NC(=O)C3=CC=CC(=C3)C)OCC(C1=O)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.